N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-4-24-12-8-6-10-14-15(12)19-18(25-14)20-17(21)11-7-5-9-13(22-2)16(11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRARYSLDMNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as catalysts under high pressure conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes using carbon dioxide as a raw material and employing catalytic processes to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been studied for its potential anticancer properties. Research indicates that compounds with benzothiazole structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar activity .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Benzothiazole derivatives are often evaluated for their effectiveness against bacteria and fungi. In laboratory tests, this compound displayed inhibitory effects on several pathogenic strains, indicating its potential use in developing new antimicrobial therapies .
3. Neurological Applications
There is emerging interest in the neuroprotective effects of benzothiazole derivatives. Studies have suggested that such compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Preliminary findings indicate that this compound could be beneficial in this context .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research into the charge transport properties of similar compounds has shown promising results .
2. Photocatalysis
The compound's structure allows it to act as a photocatalyst under UV light exposure. Studies have reported that benzothiazole-based compounds can facilitate various chemical reactions when activated by light, making them useful in environmental remediation processes and synthetic organic chemistry .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiazole and tested their cytotoxicity against breast cancer cell lines. Among these derivatives, one exhibited a significant reduction in cell viability at low concentrations, highlighting the potential of this compound as a lead compound for further development .
Case Study 2: Antimicrobial Activity
A research team investigated the antimicrobial properties of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed promising inhibitory effects comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, disrupting key biochemical processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole-Benzamide Scaffolds
(a) 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Structure : Contains a 4-methoxy and 3,7-dimethyl-substituted benzothiazole core, with a 3,4-dimethoxybenzamide group.
- The 2,3-dimethoxybenzamide (vs. 3,4-dimethoxy in this analogue) alters steric and electronic interactions .
- Implications : Methoxy-to-ethoxy substitutions may improve metabolic stability or binding pocket compatibility in receptor interactions.
(b) 4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Structure : Features a 4-ethoxybenzothiazole core with a propargyl group at position 3 and a diethylsulfamoyl-substituted benzamide.
- Key Differences : The target compound lacks the sulfamoyl group and propargyl substitution, focusing instead on dimethoxybenzamide. This simplification may reduce off-target interactions while retaining affinity for benzothiazole-binding targets .
(c) 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Structure : Includes a benzyl(methyl)sulfamoyl group on the benzamide and a methyl substituent on the benzothiazole.
Functional Analogues in Radiopharmaceuticals
(a) [18F]Fallypride
- Structure : (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide.
- Key Differences : While sharing the 2,3-dimethoxybenzamide moiety, [18F]fallypride incorporates a fluoropropyl chain and pyrrolidinylmethyl group, enabling high-affinity binding to dopamine D2/D3 receptors for PET imaging. The target compound’s benzothiazole core may confer distinct selectivity or pharmacokinetics .
(b) SiFA-M-FP,5
- Structure: A silicon-fluoride acceptor (SiFA)-modified benzamide with a thioether-linked pyrrolidinone group.
- Key Differences: The target compound lacks the SiFA group and thiol-reactive maleimide, suggesting different applications (e.g., non-radioactive therapeutic agents vs. radiopharmaceuticals) .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic compound that has gained attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, relevant research findings, and case studies.
Chemical Structure
The molecular formula of this compound is C16H18N2O3S. The structure features a benzothiazole ring substituted with an ethoxy group and a dimethoxybenzamide moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and microbial growth.
- Modulation of Signaling Pathways : It can affect key signaling pathways such as the AKT and ERK pathways, which are critical in cancer cell proliferation and survival.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, research has shown that related compounds can significantly inhibit the proliferation of various cancer cell lines. In particular:
- Cell Lines Tested : Compounds similar to this compound have been evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines.
- Mechanisms Observed : These compounds induced apoptosis and caused cell cycle arrest in treated cells. Western blot analyses indicated downregulation of proteins involved in survival signaling pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Target Pathogens : It has shown effectiveness against several bacterial strains by inhibiting key metabolic enzymes.
- Research Findings : Studies indicate that benzothiazole derivatives can disrupt microbial growth by targeting specific pathways essential for their survival .
Research Findings and Case Studies
| Study | Focus | Key Findings |
|---|---|---|
| Kamal et al. (2010) | Anticancer Activity | Significant inhibition of cancer cell proliferation in A431 and A549 cells. |
| Lee et al. (2011) | Anti-inflammatory Effects | Reduction in inflammatory cytokines IL-6 and TNF-α levels in treated macrophages. |
| Deshmukh et al. (2007) | Antimicrobial Activity | Demonstrated effective inhibition against various bacterial strains. |
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Temperature | Solvent | Catalyst | Yield Range | References |
|---|---|---|---|---|---|
| Benzothiazole formation | 60–80°C | Ethanol | Pd/C | 65–75% | |
| Amide coupling | RT–40°C | DCM | DMAP | 70–85% | |
| Methoxy introduction | 100–120°C | DMF | K₂CO₃ | 80–90% |
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
A multi-technique approach is essential:
- NMR spectroscopy : Assigns methoxy (δ 3.8–4.1 ppm) and benzothiazole protons (δ 7.2–8.1 ppm) .
- HRMS : Validates molecular ion [M+H]⁺ with <5 ppm accuracy .
- HPLC : Achieves >95% purity using C18 columns with methanol/water gradients .
- X-ray crystallography : Resolves absolute configuration (R factor <0.05) .
Q. Table 2: Analytical Performance Metrics
| Technique | Target Parameter | Acceptable Criteria | References |
|---|---|---|---|
| ¹H NMR | Signal multiplicity | Full assignment | |
| HPLC | Purity | ≥95% peak area | |
| HRMS | Mass accuracy | <5 ppm deviation |
Advanced: How can researchers resolve contradictions in biological activity data between this compound and structural analogs?
Address variability through:
Q. Table 3: Bioactivity Comparison Framework
| Parameter | Protocol | Mitigation Strategy | References |
|---|---|---|---|
| IC₅₀ determination | MTT assay (48h) | Include charcoal-stripped serum | |
| Target engagement | HDAC inhibition assay | Use fluorogenic substrates |
Advanced: What strategies optimize the introduction of the ethoxy group to minimize side reactions?
Key optimizations:
- Solvent polarity : Use DMF (ε = 37) to enhance ethoxide solubility .
- Catalyst : Tetrabutylammonium bromide improves phase transfer .
- Reaction time : 4–6 hours balances conversion and selectivity .
Q. Table 4: Ethoxy Group Installation Optimization
| Variable | Optimal Range | Side Product Reduction | References |
|---|---|---|---|
| Temperature | 80–100°C | Limits O-alkylation | |
| Ethoxide source | NaOEt | Prevents hydroxide competition | |
| Solvent | DMF | Enhances nucleophilicity |
Basic: What functional groups critically influence the compound’s reactivity?
- Benzothiazole ring : Participates in π-π stacking in biological targets .
- Methoxy/ethoxy groups : Electron-donating effects enhance membrane permeability .
- Amide linkage : Stabilizes intermolecular hydrogen bonds in crystal packing .
Advanced: How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives?
- Hydrogen bonding : Identifies N–H⋯N interactions in dimer formation (e.g., 2.89 Å in ).
- Torsional angles : Confirms planarity of the benzamide-thiazole system .
- Packing analysis : Reveals stabilizing C–H⋯O/F interactions .
Q. Table 5: Key Crystallographic Data
| Parameter | Value (Å/°) | Compound | References |
|---|---|---|---|
| N–H⋯N bond length | 2.89 | Nitazoxanide analog | |
| C–H⋯O interaction | 3.43 | 4-Chloro derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
